F-box protein FBL5 (227-255)
Description
Classification and Defining Characteristics of F-box Proteins
F-box proteins represent a large and diverse superfamily of eukaryotic proteins characterized by a conserved protein motif of approximately 40-50 amino acids, known as the F-box. wikipedia.orgprospecbio.comnih.govfrontiersin.org This motif is essential for protein-protein interactions, specifically for binding to the SKP1 (S-phase kinase-associated protein 1) component of SCF ubiquitin ligase complexes. nih.govpnas.orgnih.gov
F-box proteins are classified into subfamilies based on the type of protein-protein interaction domains present at their C-terminus. frontiersin.org These domains are responsible for recognizing and binding to specific substrate proteins, thereby conferring substrate specificity to the SCF complex. The major classes include:
FBXW proteins: Containing WD40 repeats. nih.govnih.gov
FBXL proteins: Containing leucine-rich repeats (LRRs). nih.govnih.gov FBXL5 belongs to this class. wikipedia.org
FBXO proteins: Containing other, less common, or no recognizable domains. nih.govnih.govnih.gov
The diversity in their substrate-binding domains allows F-box proteins to be involved in a wide array of cellular processes, including cell cycle regulation, signal transduction, and transcriptional control. prospecbio.comnih.gov
Overview of SCF (SKP1-Cullin-F-box) E3 Ubiquitin Ligase Complexes
The SCF complex is a major class of E3 ubiquitin ligases, enzymes that play a pivotal role in the ubiquitination pathway, which targets proteins for degradation by the 26S proteasome. pnas.orgwikipedia.org The SCF complex is a multi-subunit assembly comprising three core components:
SKP1: An adaptor protein that binds directly to the F-box domain of the F-box protein. wikipedia.orggenenames.org
Cullin (specifically CUL1): A scaffold protein that links SKP1 to RBX1. wikipedia.orggenenames.org
RBX1 (RING-box protein 1): A RING finger protein that recruits the E2 ubiquitin-conjugating enzyme. wikipedia.orggenenames.org
The F-box protein acts as the substrate receptor for the complex. pnas.orgwikipedia.org By binding to a specific target protein through its C-terminal domain and to SKP1 through its N-terminal F-box domain, the F-box protein brings the substrate into close proximity with the E2 enzyme, facilitating the transfer of ubiquitin to the substrate. wikipedia.org This modular architecture allows for a vast number of different SCF complexes to be formed, each with a unique substrate specificity determined by its F-box protein component.
Identification and General Function of FBXL5 (FBL5)
F-box and Leucine-rich Repeat Protein 5 (FBXL5), also known as FBL5, is a crucial F-box protein primarily recognized for its central role in maintaining cellular and systemic iron homeostasis. nih.govnih.gov It functions as an iron sensor, detecting intracellular iron levels and subsequently regulating the stability of key proteins involved in iron metabolism. nih.govnih.govresearchgate.net
The primary and most well-characterized function of FBXL5 is to mediate the ubiquitination and subsequent proteasomal degradation of Iron Regulatory Protein 2 (IRP2). nih.govrupress.orgkyushu-u.ac.jp IRP2 is an RNA-binding protein that, under low iron conditions, stabilizes the messenger RNAs (mRNAs) of proteins involved in iron uptake and utilization while repressing the translation of mRNAs for iron storage proteins. rupress.org When iron levels are sufficient, FBXL5, as part of the SCFFBXL5 E3 ubiquitin ligase complex, targets IRP2 for degradation, thereby preventing excessive iron accumulation. rupress.orgkyushu-u.ac.jp
FBXL5 itself is regulated by iron levels. It contains an N-terminal hemerythrin (Hr)-like domain that directly binds iron. nih.govescholarship.orguniprot.org In iron-replete conditions, iron binding stabilizes FBXL5, allowing it to target IRP2. escholarship.orguniprot.org Conversely, under iron-deficient conditions, FBXL5 is unstable and is itself degraded. escholarship.orguniprot.org Recent studies have also revealed that FBXL5 contains a redox-sensitive [2Fe-2S] cluster in its C-terminal domain, which is necessary for IRP2 binding in an oxygen-dependent manner. uniprot.orguniprot.org
Beyond iron homeostasis, FBXL5 has been implicated in other cellular processes, including the regulation of vitellogenesis and lipid homeostasis in C. elegans and the degradation of proteins like the dynactin (B1176013) subunit p150Glued and the von Hippel-Lindau (VHL) protein. frontiersin.orgbiorxiv.org
Significance of the F-box Domain (Amino Acids 227-255) within FBXL5
The F-box domain of FBXL5, specifically the region encompassing amino acids 227-255, is indispensable for its function as a component of the SCF E3 ubiquitin ligase complex. This short motif is the direct binding site for SKP1. nih.govpnas.org The interaction between the F-box domain and SKP1 is the critical link that incorporates FBXL5 into the SCF machinery.
Without a functional F-box domain, FBXL5 would be unable to assemble into the SCFFBXL5 complex. biorxiv.org Consequently, it would fail to bring its substrates, such as IRP2, into proximity with the ubiquitin-conjugating machinery. biorxiv.org This would lead to the stabilization and accumulation of IRP2, even in the presence of high iron levels, resulting in a dysregulation of iron metabolism and potentially leading to cellular iron overload and toxicity. nih.govrupress.org Studies using FBXL5 mutants lacking a functional F-box domain have confirmed its essential role in mediating the degradation of its target proteins. biorxiv.org Therefore, the F-box domain, while not directly involved in substrate recognition, is the foundational element that enables FBXL5 to execute its E3 ligase activity.
Table 1: Key Proteins and their Functions
| Protein/Compound | Function |
|---|---|
| F-box protein FBXL5 (FBL5) | Substrate receptor for the SCF E3 ubiquitin ligase complex; senses intracellular iron and oxygen levels. wikipedia.orgnih.govnih.gov |
| SKP1 | Core component of the SCF complex; binds to the F-box domain of F-box proteins. wikipedia.orggenenames.org |
| Cullin-1 (CUL1) | Scaffold protein of the SCF complex; links SKP1 and RBX1. wikipedia.orggenenames.org |
| RBX1 | Core component of the SCF complex; recruits the E2 ubiquitin-conjugating enzyme. wikipedia.orggenenames.org |
| Iron Regulatory Protein 2 (IRP2) | RNA-binding protein that regulates the expression of genes involved in iron metabolism; a key substrate of FBXL5. nih.govrupress.orgkyushu-u.ac.jp |
| Ubiquitin | A small regulatory protein that is attached to substrates, targeting them for degradation by the proteasome. pnas.orgwikipedia.org |
| p150Glued | A component of the dynactin complex; a substrate of FBXL5. rupress.org |
| von Hippel-Lindau (VHL) protein | A substrate adaptor protein involved in hypoxia signaling; a potential substrate of FBXL5. biorxiv.org |
Properties
sequence |
GVKDKPVLSLKTSLIDMNDIEDDAYAEKD |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
F-box protein FBL5 (227-255) |
Origin of Product |
United States |
Molecular Architecture and Functional Domains of Fbxl5
The F-box Domain (Amino Acids 227-255): Structure and SKP1 Interaction
The F-box domain is a defining feature of FBXL5 and other F-box proteins, consisting of approximately 40-50 amino acids. researchgate.netresearchgate.net This motif is essential for the assembly of the SCF complex, as it directly interacts with the S-phase kinase-associated protein 1 (SKP1). pitt.edunih.gov SKP1 then acts as an adaptor, bridging the F-box protein to the Cullin-1 (CUL1) scaffold protein. royalsocietypublishing.org This interaction is fundamental for the E3 ubiquitin ligase activity of the complex, which ultimately leads to the ubiquitination and subsequent proteasomal degradation of target proteins. royalsocietypublishing.orgresearchgate.net The region encompassing amino acids 227-255 of FBXL5 is a key part of this F-box domain.
Hemerythrin-like (Hr) Domain: Metal Ion Coordination and Environmental Sensing
Located at the N-terminus of FBXL5, the hemerythrin-like (Hr) domain is a unique feature among mammalian F-box proteins. researchgate.netnih.gov This domain is structurally characterized by an α-helical bundle that houses a diiron center. researchgate.netnih.gov The Hr domain serves as a sophisticated sensor for both iron and oxygen levels within the cell. nih.govnih.govmerckmillipore.com
Under iron-replete conditions, the Hr domain binds iron, which stabilizes the FBXL5 protein. iiarjournals.orgrupress.org Conversely, when intracellular iron levels are low, the domain cannot bind iron, leading to conformational changes that destabilize FBXL5 and mark it for its own degradation. genecards.orguniprot.org This "switch-like" behavior is crucial for regulating FBXL5's activity in response to iron availability. nih.govnih.gov
The Hr domain also senses oxygen, but through a distinct mechanism from its iron-sensing function. nih.govnih.gov While the precise details are still under investigation, it is understood that oxygen levels influence the stability and function of FBXL5, adding another layer of environmental sensing to its regulatory capacity. nih.govresearchgate.net
| Feature | Description | Key Function |
|---|---|---|
| Structure | α-helical bundle containing a diiron center. researchgate.netnih.gov | Provides the framework for metal ion coordination. |
| Iron Sensing | Binds iron under replete conditions, leading to protein stabilization. iiarjournals.orgrupress.org Undergoes conformational changes and destabilization in iron-deficient conditions. genecards.orguniprot.org | Regulates FBXL5 stability in response to cellular iron levels. |
| Oxygen Sensing | Responds to changes in oxygen availability through a distinct mechanism from iron sensing. nih.govnih.gov | Contributes to the overall environmental sensing capabilities of FBXL5. |
Leucine-Rich Repeats (LRRs): Role in Substrate Recognition and Specificity
The C-terminal region of FBXL5 contains multiple leucine-rich repeats (LRRs). wikipedia.orgroyalsocietypublishing.org These LRRs form a characteristic horseshoe-shaped structure composed of α-helices and β-sheets. royalsocietypublishing.org This domain is primarily responsible for recognizing and binding to specific substrate proteins, thereby conferring specificity to the SCFFBXL5 E3 ligase complex. royalsocietypublishing.orgresearchgate.net
A key substrate of FBXL5 is the iron regulatory protein 2 (IRP2). researchgate.netiiarjournals.org The LRR domain of FBXL5 directly interacts with IRP2, bringing it into proximity with the enzymatic machinery of the SCF complex for ubiquitination. researchgate.net Interestingly, recent research has revealed that the LRR domain of FBXL5 itself contains a redox-sensitive [2Fe-2S] cluster. genecards.orgpdbj.orgrcsb.org This iron-sulfur cluster is crucial for the interaction with IRP2 and is responsive to both iron and oxygen levels. pdbj.orgrcsb.orgnih.gov The oxidized state of this cluster is required for FBXL5 to bind to IRP2, providing another layer of regulation based on the cellular redox environment. wikipedia.orgpdbj.org
| Substrate | Significance | Mechanism of Recognition |
|---|---|---|
| Iron Regulatory Protein 2 (IRP2) | A key regulator of cellular iron homeostasis. researchgate.netiiarjournals.org | Direct interaction with the LRR domain, which is dependent on a redox-sensitive [2Fe-2S] cluster within the LRR. genecards.orgpdbj.orgrcsb.orgnih.gov |
| Snail1 | A transcription factor involved in epithelial-mesenchymal transition. iiarjournals.orguniprot.org | FBXL5-mediated ubiquitination leads to Snail1 degradation. uniprot.org |
Mechanism of E3 Ubiquitin Ligase Activity of Scffbxl5
Assembly of the SCFFBXL5 Ubiquitin Ligase Complex
The SCFFBXL5 complex is a multi-subunit E3 ubiquitin ligase. biorxiv.org Its assembly follows the canonical architecture of SCF complexes, which are the best-characterized family of E3 ligases. thno.org The core components of the SCFFBXL5 complex include:
SKP1 (S-phase kinase-associated protein 1): An adaptor protein that bridges the F-box protein to the rest of the complex. thno.orgnih.gov
CUL1 (Cullin 1): A scaffold protein that forms the backbone of the complex. Its N-terminus binds to SKP1, while its C-terminus recruits the RING-box protein. thno.orgnih.gov
RBX1 (RING-box protein 1): A small RING finger domain-containing protein that binds to the E2 ubiquitin-conjugating enzyme, thereby bringing the activated ubiquitin into proximity with the substrate. thno.orgnih.gov
FBXL5 (F-box and Leucine-rich Repeat Protein 5): The substrate recognition subunit. researchgate.net It contains an F-box motif of approximately 40-50 amino acids that mediates its interaction with SKP1. nih.govgenecards.org The variability of the F-box protein determines the substrate specificity of the SCF complex. thno.orgnih.gov
The stability and assembly of the SCFFBXL5 complex are intrinsically linked to cellular iron levels. In iron-replete conditions, FBXL5 is stabilized, allowing for the formation of the active SCFFBXL5 complex. biorxiv.orgbiorxiv.org This stabilization is crucial for its function in targeting substrates for degradation.
Principles of Substrate Recognition and Recruitment by FBXL5
FBXL5 is responsible for recognizing and binding to specific substrates, thereby recruiting them to the SCF complex for ubiquitination. The recognition of substrates by F-box proteins is often dependent on post-translational modifications of the substrate, such as phosphorylation. escholarship.org However, FBXL5 also exhibits unique modes of substrate recognition, particularly in its role as a sensor for iron and oxygen.
A key feature of FBXL5 is its N-terminal hemerythrin (Hr) domain, which can bind iron and oxygen. thno.orgnih.govbiolegend.com This domain acts as a sensor, and its conformation changes in response to iron and oxygen availability. nih.govnih.gov Under iron-replete conditions, the Hr domain binds iron, leading to a compact and stable structure of FBXL5. nih.govresearchgate.net Conversely, under iron-deficient conditions, the Hr domain is unable to bind iron, resulting in conformational changes that expose a degradation signal (degron) within the domain, leading to FBXL5's own degradation. genecards.orgnih.govuniprot.orgnih.gov
In addition to the Hr domain, the C-terminal domain of FBXL5 contains a redox-sensitive [2Fe-2S] cluster. genecards.orguniprot.orgnih.gov The oxidation state of this cluster is crucial for the recognition and binding of at least one of its key substrates, Iron Regulatory Protein 2 (IRP2). uniprot.orgnih.gov The binding of FBXL5 to IRP2 only occurs when the cluster is in its oxidized state, which is favored by high oxygen levels. uniprot.orgnih.gov
FBXL5 has been identified to target several proteins for degradation, including:
Iron Regulatory Protein 1 (IRP1) and Iron Regulatory Protein 2 (IRP2): Key regulators of iron metabolism. biorxiv.orgthno.org FBXL5-mediated degradation of IRP1 and IRP2 occurs under high iron conditions. biorxiv.orgnih.gov
Snail1: A transcription factor involved in the epithelial-to-mesenchymal transition (EMT). nih.govoup.com FBXL5 interacts with and ubiquitinates Snail1 in the nucleus, impairing its DNA binding and promoting its degradation. uniprot.orgnih.govoup.com
von Hippel-Lindau (VHL) protein: A tumor suppressor protein and a component of another E3 ubiquitin ligase complex. biorxiv.orgresearchgate.net The interaction is mediated by the C-terminus of FBXL5. biorxiv.org
α-Synuclein fibrils: FBXL5 has been identified as the F-box protein responsible for the ubiquitination of α-synuclein fibrils, promoting their degradation through both proteasomal and lysosomal pathways. frontiersin.org
Other substrates: FBXL5 also targets other proteins such as the dynactin (B1176013) complex component DCTN1 and the DNA repair protein NABP2 for degradation. genecards.orguniprot.org
Ubiquitination Process and Proteasomal Degradation Pathway
Once a substrate is recruited by FBXL5 to the SCF complex, it is subjected to polyubiquitination. This process involves the covalent attachment of a chain of ubiquitin molecules to the substrate protein. nih.gov The ubiquitination cascade is a three-step enzymatic process involving:
E1 (Ubiquitin-activating enzyme): Activates ubiquitin in an ATP-dependent manner.
E2 (Ubiquitin-conjugating enzyme): Receives the activated ubiquitin from the E1 enzyme.
E3 (Ubiquitin ligase): The SCFFBXL5 complex, in this case, acts as the E3 ligase. It specifically recognizes the substrate (via FBXL5) and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate protein. nih.gov
The repeated transfer of ubiquitin molecules results in the formation of a polyubiquitin (B1169507) chain on the substrate. nih.gov This polyubiquitin chain serves as a recognition signal for the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. nih.gov The proteasome recognizes, unfolds, and degrades the polyubiquitinated substrate into small peptides, while the ubiquitin molecules are recycled.
For instance, the polyubiquitination of Snail1 by SCFFBXL5 occurs in the nucleus, but the degradation of the ubiquitinated Snail1 takes place in the cytosol. nih.gov In the case of α-synuclein fibrils, SCFFBXL5 forms K48-K63 branched ubiquitin chains, which promotes their degradation. frontiersin.org
Allosteric Regulation of FBXL5 Conformation and Activity
The activity of FBXL5 is subject to allosteric regulation, primarily through the conformational changes induced by the binding of iron and oxygen to its specialized domains.
The N-terminal hemerythrin (Hr) domain is a key allosteric regulator. nih.gov In the presence of sufficient iron, the Hr domain adopts a folded, compact structure that stabilizes the FBXL5 protein, allowing it to accumulate and assemble into the active SCF complex. nih.govresearchgate.net This conformation masks a degron within the Hr domain. researchgate.net However, when iron levels are low, the Hr domain is unable to bind iron and undergoes a significant conformational change, exposing the degron. nih.govuniprot.orgnih.gov This exposure leads to the ubiquitination and degradation of FBXL5 itself, mediated by an as-yet-unidentified E3 ubiquitin ligase. nih.govresearchgate.net This "switch-like" behavior ensures that FBXL5 is active only when iron is available. nih.gov
The C-terminal [2Fe-2S] cluster also contributes to the allosteric regulation of FBXL5. uniprot.orgnih.gov The conformation of the C-terminus of FBXL5 is shaped by this cluster, which in turn influences its ability to recognize and bind to substrates like IRP2. nih.gov The binding affinity is dependent on the oxidation state of the [2Fe-2S] cluster, which is sensitive to cellular oxygen levels. uniprot.orgnih.gov Only when the cluster is in the oxidized [2Fe-2S]2+ state can FBXL5 effectively bind to IRP2. nih.gov
Furthermore, the stability of FBXL5 is also regulated by other proteins. The HECT-type E3 ubiquitin ligase HERC2 has been identified as an FBXL5-interacting protein that promotes its ubiquitin-dependent degradation. nih.gov The kinase SPAK, in coordination with HERC2, also affects the poly-ubiquitination and steady-state abundance of FBXL5. escholarship.org These interactions provide additional layers of regulation on FBXL5 activity, independent of its iron-sensing domains.
Regulatory Functions and Substrate Specificity of Fbxl5
Central Role in Iron Homeostasis
FBXL5 plays a pivotal role in the intricate regulation of cellular iron homeostasis. nih.gov Its function is tightly controlled by the very molecules it helps to regulate: iron and oxygen. This sensing capability allows the cell to mount rapid and appropriate responses to fluctuations in the availability of these essential elements.
Iron and Oxygen-Dependent Stability of FBXL5
The stability of the FBXL5 protein itself is directly dependent on the intracellular concentrations of both iron and oxygen. nih.govresearchgate.net Under conditions of iron and oxygen sufficiency, FBXL5 is stable. However, when iron or oxygen levels are low, FBXL5 is rapidly targeted for its own degradation. This differential stability is mediated by a specialized N-terminal hemerythrin-like (Hr) domain. nih.govresearchgate.net This domain contains a diiron center that directly binds iron. nih.gov The binding of iron to this domain stabilizes the entire FBXL5 protein. nih.gov
Conversely, in iron-deficient conditions, the hemerythrin-like domain remains unbound, leading to conformational changes that mark FBXL5 for proteasomal degradation. nih.govnih.gov This mechanism ensures that the regulator of iron homeostasis is itself regulated by iron availability, creating a sensitive feedback loop.
Regulation of Iron Regulatory Protein 2 (IRP2) Stability and Activity
A primary and essential substrate of the SCFFBXL5 E3 ubiquitin ligase is Iron Regulatory Protein 2 (IRP2). nih.govnih.govresearchgate.netnih.gov IRP2 is a key post-transcriptional regulator of genes involved in iron uptake, storage, and utilization. rsc.org In iron-replete and oxygenated cells, the stable FBXL5 protein binds to IRP2, leading to its polyubiquitination and subsequent degradation by the proteasome. frontiersin.orgnih.govnih.gov This degradation of IRP2 allows for the translation of messenger RNAs (mRNAs) for proteins involved in iron storage (ferritin) and the degradation of the mRNA for the transferrin receptor, which is responsible for iron uptake.
Recent studies have revealed that the C-terminal substrate-binding domain of FBXL5 contains a [2Fe-2S] cluster that is crucial for IRP2 recognition. nih.govnih.gov The binding of IRP2 to FBXL5 is dependent on the oxidized state of this iron-sulfur cluster, which is maintained by ambient oxygen. nih.govresearchgate.net This provides a direct molecular link between oxygen sensing and the regulation of IRP2 stability. Furthermore, the interaction between FBXL5 and IRP2 can physically dislodge IRP2 from its target iron-responsive element (IRE) RNA, facilitating its turnover. nih.govnih.gov The critical nature of this regulatory axis is highlighted by the fact that mice lacking FBXL5 exhibit embryonic lethality due to excessive iron accumulation, a phenotype that can be rescued by the simultaneous deletion of IRP2. nih.govnih.gov
Modulation of Iron Regulatory Protein 1 (IRP1)
While IRP2 is the primary target, FBXL5 also plays a role in the regulation of Iron Regulatory Protein 1 (IRP1). nih.gov IRP1 is a bifunctional protein that, in its apo-form (without an iron-sulfur cluster), functions as an RNA-binding protein similar to IRP2. When it assembles a [4Fe-4S] cluster, it functions as a cytosolic aconitase. FBXL5 can target the apo-IRP1 form for degradation. washington.edu This regulation is particularly important when the cytosolic iron-sulfur cluster assembly (CIA) machinery is impaired. nih.govnih.gov In such situations, FBXL5-dependent degradation of IRP1 helps to control iron metabolism and maintain cell viability. nih.gov Structural modeling suggests that the binding of the [4Fe-4S] cluster to IRP1 induces a conformational change that shields the FBXL5 binding site, thus protecting the cytosolic aconitase form from degradation. washington.edu
Involvement in Oxygen Sensing and Hypoxia Response
In addition to its role in iron sensing, FBXL5 is a key player in the cellular response to changes in oxygen availability. This dual-sensing capability is critical as iron and oxygen metabolism are intrinsically linked.
Coordination with the Hemerythrin-like Domain for Oxygen Sensitivity
The N-terminal hemerythrin-like domain of FBXL5 is not only an iron sensor but also contributes to oxygen sensing. nih.govresearchgate.net Hemerythrin domains in other organisms are known to bind oxygen, and while the precise mechanism in FBXL5 is still under investigation, it is clear that low oxygen levels (hypoxia) lead to the destabilization and degradation of FBXL5. nih.govnih.gov This degradation is independent of, but synergistic with, the iron-sensing function. Studies have shown that the conformational changes induced in the hemerythrin-like domain by oxygen depletion differ from those caused by iron limitation, suggesting distinct sensing mechanisms. nih.govresearchgate.net
Furthermore, recent findings indicate that the interaction of FBXL5 with the cytosolic iron-sulfur cluster assembly (CIA) targeting complex is also regulated by oxygen. This interaction, which promotes the degradation of IRPs, is robust in normal oxygen conditions (21% O2) but is significantly diminished in hypoxic conditions (1% O2). nih.gov This provides an additional layer of oxygen-dependent regulation of IRP stability, ensuring their accumulation in low-oxygen environments. nih.gov The [2Fe-2S] cluster in the C-terminal domain of FBXL5, which is essential for IRP2 binding, is redox-sensitive and requires an oxidized state maintained by ambient oxygen. nih.govresearchgate.net This provides a direct link between oxygen levels and the ability of FBXL5 to target IRP2 for degradation, explaining the stabilization of IRP2 under hypoxia. nih.govresearchgate.netnih.gov
| Regulatory Factor | Effect on FBXL5 Stability | Consequence for IRP2 | Overall Impact on Cellular Iron |
| High Iron | Increased | Degradation | Increased storage, decreased uptake |
| Low Iron | Decreased | Stabilization | Decreased storage, increased uptake |
| High Oxygen | Increased | Degradation | Promotes iron utilization and storage |
| Low Oxygen (Hypoxia) | Decreased | Stabilization | Enhances iron availability for oxygen-dependent processes |
| Domain of FBXL5 | Function | Sensing Capability | Mechanism |
| N-terminal Hemerythrin-like (Hr) Domain | Regulates FBXL5 stability | Iron and Oxygen | Binds a diiron center; conformational changes upon iron/oxygen depletion lead to FBXL5 degradation. nih.gov |
| C-terminal Leucine-Rich Repeat (LRR) Domain | Substrate (IRP2) recognition | Iron and Oxygen | Contains a redox-sensitive [2Fe-2S] cluster that, in its oxidized state, is required for IRP2 binding. nih.govnih.gov |
Regulation of CITED2 and its Downstream Effects on HIF-1α Transcriptional Activity
FBXL5 directly interacts with and mediates the proteasome-dependent degradation of CITED2 (CBP/p300-interacting transactivator with ED-rich tail 2). nih.govresearchgate.net CITED2 is a known negative regulator of Hypoxia-Inducible Factor-1α (HIF-1α), a master transcriptional regulator of the cellular response to hypoxia. nih.govnih.gov CITED2 inhibits HIF-1α activity by competing for binding to the CH1 domain of the transcriptional coactivators CBP/p300. nih.gov
By promoting the degradation of CITED2, FBXL5 effectively removes this inhibitory pressure on HIF-1α. nih.gov Research has demonstrated that depletion of FBXL5 leads to an increase in CITED2 protein levels, while overexpression of FBXL5 results in decreased CITED2. nih.gov This FBXL5-mediated degradation of CITED2 consequently enhances the transcriptional activity of HIF-1α. nih.gov This regulatory axis highlights a sophisticated mechanism by which FBXL5 can influence cellular adaptation to hypoxic conditions. nih.govnih.gov
Table 1: FBXL5-Mediated Regulation of CITED2 and its Impact on HIF-1α
| Regulatory Molecule | Target Protein | Mechanism of Action | Downstream Effect |
|---|---|---|---|
| FBXL5 | CITED2 | Ubiquitination and proteasomal degradation | Increased HIF-1α transcriptional activity |
| CITED2 | HIF-1α | Competitive binding to CBP/p300 | Inhibition of HIF-1α transcriptional activity |
Modulation of Cell Signaling Pathways
FBXL5's influence extends to various signaling pathways that are fundamental to cell fate decisions, including epithelial-to-mesenchymal transition, DNA damage response, and metabolic regulation.
Control of Epithelial-to-Mesenchymal Transition (EMT) via Snail Homolog 1 (SNAI1)
FBXL5 is a key regulator of the Epithelial-to-Mesenchymal Transition (EMT), a cellular program crucial for development and implicated in cancer metastasis. nih.govnih.govaacrjournals.org It achieves this by targeting the zinc-finger transcription factor Snail1 (SNAI1), a master regulator of EMT, for nuclear ubiquitination and degradation. nih.govresearchgate.net This action of FBXL5 impairs the ability of SNAI1 to bind to DNA, thereby inhibiting its function. nih.gov The degradation of SNAI1 is a critical step in preventing the loss of epithelial characteristics and the acquisition of a mesenchymal phenotype. nih.gov Several F-box proteins have been identified as regulators of SNAI1 stability, with FBXL5 acting within the nucleus. aacrjournals.orgmdpi.com
Participation in DNA Damage Response via NABP2 Degradation
FBXL5 plays a significant role in the DNA damage response (DDR) by controlling the stability of the nucleic acid binding protein 2 (NABP2), also known as human single-strand DNA-binding protein 1 (hSSB1). nih.govnih.gov NABP2/hSSB1 is a crucial factor in the initiation of the ATM-dependent signaling cascade, a cornerstone of the DDR. nih.govnih.gov FBXL5 acts as the E3 ligase that targets NABP2/hSSB1 for ubiquitination and subsequent proteasomal degradation. nih.gov
Overexpression of FBXL5 has been shown to abrogate the cellular response to double-strand breaks, leading to increased sensitivity to radiation and chemotherapy. nih.gov Conversely, the phosphorylation of NABP2/hSSB1 by ATM following DNA damage prevents its degradation by FBXL5, allowing it to participate in DNA repair. nih.govnih.gov This indicates an inverse correlation between FBXL5 and NABP2/hSSB1 levels, which has been observed in lung cancer samples. nih.gov
Role in Lipid Homeostasis and Metabolism (e.g., TFEB, Vitellogenesis)
FBXL5 is emerging as a regulator of lipid metabolism. nih.govresearchgate.net Studies have shown that FBXL5 can promote lipid accumulation in the context of alcoholic fatty liver disease by targeting the Transcription Factor EB (TFEB) for ubiquitination and degradation. nih.gov TFEB is a master regulator of lysosomal biogenesis and autophagy, and it plays a role in lipid degradation. nih.govresearchgate.netnih.gov By promoting the degradation of TFEB, FBXL5 inhibits the clearance of lipids. nih.gov
In the model organism Caenorhabditis elegans, the homolog of FBXL5 has been shown to be a negative regulator of vitellogenesis, the process of yolk protein synthesis and accumulation, which is intrinsically linked to lipid homeostasis. researchgate.net
Interaction with the mTORC2 Pathway (as observed in model organisms)
Research in model organisms has suggested a link between FBXL5 and the mTORC2 (mechanistic target of rapamycin (B549165) complex 2) pathway. researchgate.net mTORC2 is a central regulator of cell growth, metabolism, and survival. nih.govresearchgate.net While the precise molecular mechanisms of this interaction are still being elucidated, studies in C. elegans indicate that the metabolic regulation exerted by the FBXL5 homolog does not occur through the canonical Hedgehog signaling pathway but rather involves non-canonical signaling that engages mTORC2. researchgate.net This connection suggests a role for FBXL5 in integrating metabolic cues with core cellular growth pathways.
Other Identified Substrates and Their Functional Implications
Beyond the substrates already discussed, FBXL5 is known to target other key proteins for degradation, further highlighting its pleiotropic effects on cellular function.
A primary and well-characterized substrate of FBXL5 is the Iron Regulatory Protein 2 (IRP2) . wikipedia.orgresearchgate.netnih.gov FBXL5-mediated degradation of IRP2 is a central mechanism for maintaining cellular iron homeostasis. nih.gov This process is dependent on both iron and oxygen levels, establishing FBXL5 as a critical sensor of these essential elements. wikipedia.orgresearchgate.net
FBXL5 also promotes the ubiquitination and degradation of dynactin (B1176013) subunit 1 (DCTN1) , a component of the dynactin complex involved in intracellular transport. genecards.org Additionally, there is evidence suggesting that under certain conditions, such as impaired Fe-S cluster biogenesis, Iron Regulatory Protein 1 (IRP1) can also be a substrate for FBXL5-mediated degradation. nih.gov
Table 2: Summary of Key FBXL5 Substrates and Their Functions
| Substrate | Function of Substrate | Implication of FBXL5-Mediated Degradation |
|---|---|---|
| CITED2 | Transcriptional co-regulator, inhibitor of HIF-1α | Enhanced HIF-1α activity |
| SNAI1 | Master regulator of Epithelial-to-Mesenchymal Transition (EMT) | Inhibition of EMT |
| NABP2/hSSB1 | DNA damage response and genome stability | Modulation of DNA damage response |
| TFEB | Master regulator of lysosome biogenesis and autophagy | Altered lipid homeostasis |
| IRP2 | Post-transcriptional regulation of iron metabolism genes | Maintenance of cellular iron homeostasis |
| DCTN1 | Component of the dynactin complex for intracellular transport | Regulation of intracellular trafficking |
| IRP1 | Regulation of iron metabolism (under specific conditions) | Fine-tuning of iron homeostasis |
Dynactin Complex Component DCTN1
FBXL5 has been identified as a regulator of the dynactin complex through its interaction with the dynactin subunit 1 (DCTN1), also known as p150Glued. The dynactin complex is a critical multiprotein assembly that acts as an adaptor for the microtubule motor protein dynein, facilitating a wide range of cellular functions, including vesicular transport and mitotic spindle organization.
Research indicates that FBXL5 directly targets the p150Glued subunit for proteasomal degradation. nih.gov This interaction suggests a mechanism by which the turnover and availability of the dynactin complex are regulated. By controlling the levels of p150Glued, FBXL5 can influence the various cellular activities that depend on dynein-dynactin-mediated transport.
| Interaction Summary: FBXL5 and DCTN1 (p150Glued) | |
| FBXL5 Function | Substrate recognition subunit of SCF E3 ubiquitin ligase complex. |
| Substrate | DCTN1 (p150Glued), the largest subunit of the dynactin complex. nih.gov |
| Mechanism | Targets p150Glued for ubiquitination and proteasomal degradation. nih.gov |
| Cellular Implication | Regulation of dynactin complex levels, potentially impacting dynein-mediated transport and mitotic processes. |
p150 (chromosomal instability)
The regulation of p150Glued by FBXL5 has significant implications for the maintenance of genomic stability. The p150Glued protein is essential for the proper assembly and function of the mitotic spindle, the cellular machinery responsible for accurately segregating chromosomes during cell division. researchgate.netnih.gov It plays a role in anchoring the spindle poles and ensuring correct chromosome alignment at the metaphase plate.
Precise control over the levels of proteins involved in mitosis is critical, as either a deficit or an excess can lead to errors. researchgate.net The degradation of p150Glued mediated by FBXL5 is a key part of this regulatory network. Dysregulation of this process can lead to defects in mitotic spindle integrity. Such defects are a primary cause of chromosome missegregation, a condition where daughter cells receive an incorrect number of chromosomes, leading to aneuploidy, a hallmark of chromosomal instability and a common feature of cancer cells. semanticscholar.org
| Role of p150Glued in Mitosis and Genomic Stability | |
| Function in Mitosis | Essential for mitotic spindle assembly and chromosome segregation. nih.gov |
| Regulatory Importance | Proper levels are crucial for maintaining spindle integrity and genomic stability. researchgate.net |
| Consequence of Dysregulation | Aberrant levels can lead to defective spindle function, chromosome missegregation, and aneuploidy. semanticscholar.org |
| Link to FBXL5 | FBXL5-mediated degradation helps maintain the appropriate concentration of p150Glued, thereby contributing to the fidelity of chromosome segregation. |
Post Translational Modifications and Intrinsic Regulation of Fbxl5
Ubiquitination and Self-Degradation of FBXL5 as a Regulatory Mechanism
The stability of FBXL5 is itself a key regulatory point in iron metabolism. Under conditions of iron deficiency, FBXL5 undergoes ubiquitination and subsequent degradation by the proteasome. This process leads to the stabilization of IRP2, allowing it to bind to iron-responsive elements (IREs) in target mRNAs and modulate the expression of proteins involved in iron uptake, storage, and utilization.
Several studies have elucidated the mechanisms governing FBXL5 ubiquitination. While many F-box proteins are known to mediate their own stability through autoubiquitination, the regulation of FBXL5 degradation is more complex. Evidence suggests that the ubiquitination of the FBXL5 hemerythrin (Hr) domain is not dependent on FBXL5 itself, indicating the involvement of a separate, yet to be fully identified, E3 ubiquitin ligase.
However, another layer of regulation exists for the basal turnover of FBXL5. The large HECT-type ubiquitin ligase HERC2 has been identified as an FBXL5-interacting protein that promotes its constitutive ubiquitin-dependent degradation, independent of the iron-sensing hemerythrin-like domain. This suggests that HERC2-mediated degradation contributes to the steady-state levels of FBXL5.
The process of FBXL5 self-degradation is a switch-like mechanism. In iron-replete conditions, FBXL5 is stable, leading to the degradation of IRP2. Conversely, in iron-depleted states, FBXL5 is degraded, allowing IRP2 to accumulate. This reciprocal regulation is central to maintaining iron homeostasis.
Table 1: Key Proteins Involved in FBXL5 Ubiquitination and Degradation
| Protein | Type | Role in FBXL5 Regulation |
| FBXL5 | F-box protein (component of SCF E3 ligase) | Subject to ubiquitination and proteasomal degradation under low iron conditions. |
| HERC2 | HECT-type E3 ubiquitin ligase | Mediates the constitutive, iron-independent ubiquitination and degradation of FBXL5. |
| Unknown E3 Ligase(s) | E3 ubiquitin ligase | Implicated in the iron-dependent ubiquitination of the FBXL5 hemerythrin domain. |
| Proteasome | Protein complex | Responsible for the degradation of ubiquitinated FBXL5. |
Role of the Hemerythrin-like Domain in Regulating FBXL5 Stability
The N-terminal region of FBXL5 contains a hemerythrin-like (Hr) domain, which functions as a direct sensor of both iron and oxygen. This domain is unique among mammalian proteins and plays a pivotal role in regulating FBXL5 stability. The FBXL5 Hr domain contains a diiron center that can bind iron and oxygen.
Under iron-replete conditions, the binding of iron to the hemerythrin domain stabilizes the FBXL5 protein. This stabilization is crucial for its function in targeting IRP2 for degradation. Structural studies have revealed that the Hr domain adopts a specific conformation when iron is bound, which is thought to sequester a degradation signal (degron) within the protein, protecting it from ubiquitination.
Conversely, when cellular iron levels are low, the hemerythrin domain is unable to bind iron, leading to conformational changes that destabilize the entire FBXL5 protein. This destabilization exposes the degron, making FBXL5 a target for ubiquitination and subsequent proteasomal degradation. Mutation of the iron-binding ligands within the hemerythrin domain results in an iron-insensitive, constitutively unstable protein, highlighting the critical role of this domain in iron sensing.
The FBXL5 Hr domain communicates cellular iron and oxygen availability through distinct mechanisms. While iron depletion leads to substantial structural changes, oxygen depletion does not induce the same conformational shifts, suggesting two different sensing pathways within the same domain.
Table 2: Conformational States of the FBXL5 Hemerythrin-like Domain and their Consequences
| Cellular Condition | State of Hemerythrin Domain | Consequence for FBXL5 Stability |
| Iron-replete | Iron-bound, stable conformation. | FBXL5 is stabilized, leading to IRP2 degradation. |
| Iron-deplete | Apo (iron-free), unstable conformation. | FBXL5 is destabilized and targeted for degradation. |
| Oxygen-replete | Contributes to the oxidized state of the [2Fe-2S] cluster in the C-terminal domain, promoting IRP2 binding. | FBXL5 is active in targeting IRP2. |
| Hypoxia (Low Oxygen) | Leads to dissociation of the CIA targeting complex and contributes to FBXL5 degradation. | FBXL5 is destabilized, leading to IRP2 accumulation. |
External Factors Influencing FBXL5 Post-Translational State
The post-translational modifications and stability of FBXL5 are directly influenced by the cellular environment, primarily the levels of iron and oxygen.
Iron: As detailed above, intracellular iron concentration is the primary determinant of FBXL5 stability. In iron-replete cells, the stabilization of FBXL5 allows it to effectively target IRP2 for degradation. When iron levels decrease, FBXL5 is degraded, leading to the stabilization of IRP2. This inverse relationship forms a sensitive feedback loop that maintains cellular iron homeostasis.
Oxygen: Oxygen levels also play a crucial role in regulating FBXL5 function and stability. FBXL5's ability to sense oxygen is mediated through two distinct mechanisms. Firstly, the stability of the hemerythrin domain itself is sensitive to oxygen levels. Secondly, and more critically for its activity towards IRP2, FBXL5 contains a redox-sensitive [2Fe-2S] iron-sulfur cluster in its C-terminal substrate-binding domain. The binding of IRP2 to FBXL5 is dependent on the oxidized state of this [2Fe-2S] cluster, which is maintained by ambient oxygen. Under hypoxic conditions, this interaction is diminished, contributing to the stabilization of IRP2.
Furthermore, the interaction between FBXL5 and the cytosolic Fe-S cluster assembly (CIA) targeting complex is regulated by oxygen tension. This interaction, which promotes the degradation of IRPs, is robust in normal oxygen conditions (21% O2) but is significantly reduced in hypoxia (1% O2). This provides another layer of oxygen-dependent regulation of FBXL5 activity.
Oxidative stress, such as that induced by hydrogen peroxide (H₂O₂), can also influence the FBXL5-IRP2 axis. Studies in neuronal cells have shown that oxidative stress leads to an upregulation of FBXL5, which in turn mediates the ubiquitination and degradation of IRP2.
Table 3: Influence of External Factors on FBXL5
| External Factor | Effect on FBXL5 Post-Translational State | Consequence for IRP2 Regulation |
| High Iron | Stabilization of the hemerythrin domain. | Increased degradation of IRP2. |
| Low Iron | Destabilization and ubiquitination of the hemerythrin domain. | Stabilization of IRP2. |
| High Oxygen (Normoxia) | Maintains the [2Fe-2S] cluster in an oxidized state, promoting IRP2 binding; promotes interaction with the CIA targeting complex. | Efficient degradation of IRP2. |
| Low Oxygen (Hypoxia) | Reduces the interaction with IRP2 and the CIA targeting complex, contributing to FBXL5 degradation. | Stabilization of IRP2. |
| Oxidative Stress (e.g., H₂O₂) | Upregulation of FBXL5 levels. | Increased degradation of IRP2. |
Structural Biology of Fbxl5 and Its Complexes
Crystal Structures of FBXL5 Domains (e.g., Hemerythrin-like domain)
The N-terminus of FBXL5 contains a hemerythrin-like (Hr) domain that functions as the primary iron-sensing module. nih.gov X-ray crystallography has been instrumental in determining the atomic structure of this domain, revealing a unique α-helical bundle fold not previously observed in mammalian proteins. nih.gov This structure is characterized by a core diiron center, which is essential for its sensory function. nih.gov
The FBXL5 Hr domain adopts an up-down α-helical bundle architecture, which is generally consistent with other hemerythrin structures. However, it possesses several distinctive features, including a fifth helix that packs against the canonical four-helix bundle. researchgate.net This contributes to its greater length (58 Å) compared to typical hemerythrins (40–50 Å). researchgate.net The coordination of the diiron center also shows significant variations from the consensus sequence found in most hemerythrins. Notably, it utilizes two glutamates (Glu-61 and Glu-130) to bridge the diiron center, and another glutamate (B1630785) (Glu-58) replaces a histidine in coordinating the first iron atom (Fe1). nih.gov These atypical features are crucial for the assembly and sensing properties of the diiron center. nih.govnih.gov
The stability of the FBXL5 protein is directly linked to the iron-bound state of this Hr domain. nih.gov The presence of iron stabilizes a compact tertiary structure, rendering the protein resistant to proteasomal degradation. nih.gov In the absence of iron, the domain is destabilized, leading to the degradation of FBXL5 itself. nih.gov
Table 1: Crystallographic Data for Human FBXL5 Hemerythrin-like Domain
| PDB ID | Resolution (Å) | R-work | R-free | Description |
|---|---|---|---|---|
| 3V5X | 1.80 | 0.170 | 0.211 | Native crystal structure of the FBXL5 Hr domain. researchgate.net |
| 3V5Y | 1.90 | 0.186 | 0.229 | Structure of the FBXL5 Hr domain. |
| 3V5Z | 2.10 | 0.177 | 0.223 | Structure of the FBXL5 Hr domain. |
| 3U9J | 1.60 | 0.179 | 0.208 | Structure of the oxidized human FBXL5 Hr domain. |
Cryo-Electron Microscopy (Cryo-EM) Analysis of SCFFBXL5 Complexes (e.g., IRP2-FBXL5-SKP1 complex)
A key discovery from the cryo-EM analysis is the presence of a [2Fe-2S] cluster located in the C-terminal leucine-rich repeat (LRR) domain of FBXL5. nih.govresearchgate.net This iron-sulfur cluster plays a critical role in mediating the interaction with IRP2. nih.gov The structure reveals that this [2Fe-2S] cluster is essential for organizing the C-terminal loop of FBXL5, which is directly responsible for recruiting IRP2. nih.govresearchgate.net The F-box domain of FBXL5 interacts with SKP1, which acts as an adaptor protein, bridging FBXL5 to the Cullin-1 scaffold of the E3 ligase complex. nih.gov
Table 2: Cryo-EM Data for IRP2-FBXL5-SKP1 Complex
| EMDB ID | PDB ID | Resolution (Å) | Method | Description |
|---|---|---|---|---|
| EMD-21149 | 6VCD | 3.0 | Single Particle | Cryo-EM structure of the human IRP2-FBXL5-SKP1 complex. ebi.ac.uk |
Insights into Substrate Binding and Specificity from Structural Data
Structural analyses have provided a detailed molecular basis for how FBXL5 specifically recognizes and binds its substrate, IRP2, in an iron- and oxygen-dependent manner. The interaction is critically dependent on the [2Fe-2S] cluster within the C-terminal domain of FBXL5. nih.gov
Binding of IRP2 to FBXL5 is contingent on the oxidized state of this [2Fe-2S] cluster, which is maintained under conditions of high oxygen. nih.govresearchgate.net This finding explains the oxygen-dependent regulation of IRP2 degradation. nih.gov Under hypoxic conditions, the cluster is likely reduced, leading to a conformational change that disrupts the IRP2 binding interface. nih.gov
The structural data also illuminate the specificity of FBXL5 for IRP2 over its homolog, IRP1. A structural comparison with IRP1, which contains a [4Fe-4S] cluster, suggests that the presence of this cluster in IRP1 would create steric hindrance, clashing with the FBXL5 binding interface. washington.edu By incorporating its own iron-sulfur cluster, IRP1 effectively shields the potential binding site, thus sparing it from FBXL5-mediated degradation. washington.edu Furthermore, the cryo-EM structure suggests that FBXL5 binding to IRP2 is mutually exclusive with IRP2's ability to bind to iron-responsive elements (IREs) in mRNA, indicating that FBXL5 can physically dislodge IRP2 from RNA to facilitate its ubiquitination and subsequent degradation. nih.govrcsb.org
Dynamic Conformational Changes and Their Functional Significance
The function of FBXL5 as a dual sensor of iron and oxygen is intimately linked to dynamic conformational changes within its structure. These changes occur in both the N-terminal Hr domain and the C-terminal LRR domain, translating metabolic signals into regulatory actions.
The N-terminal Hr domain undergoes a significant structural transition depending on iron availability. nih.gov In iron-replete conditions, the diiron center is occupied, resulting in a stable, compact fold that protects FBXL5 from degradation. nih.gov When iron levels are low, the loss of the diiron center induces a substantial conformational change, leading to the destabilization and subsequent degradation of the entire FBXL5 protein. nih.gov This acts as a switch-like mechanism, ensuring that FBXL5 is only present to target IRP2 for degradation when iron is sufficient. nih.gov
The C-terminal LRR domain exhibits conformational dynamics centered around the [2Fe-2S] cluster. This cluster acts as a reversible redox switch. nih.gov The binding of IRP2 is dependent on the oxidized state of the cluster. nih.gov It is proposed that upon reduction of the [2Fe-2S] cluster under low oxygen conditions, the geometry of the coordinating cysteine residues is altered. nih.gov This triggers a conformational rearrangement of the C-terminal loop of FBXL5, which in turn blocks the binding of IRP2. nih.gov This redox-dependent conformational change provides a direct mechanism for sensing oxygen levels and regulating the stability of IRP2 accordingly. nih.govresearchgate.net
Advanced Methodologies in Fbxl5 Research
Molecular Biology Techniques for Gene and Protein Manipulation
Genetic manipulation techniques are fundamental to understanding the physiological roles of FBXL5 by observing the consequences of its absence or altered expression.
The advent of CRISPR/Cas9 gene-editing technology has revolutionized the functional analysis of proteins like FBXL5. By creating targeted loss-of-function mutations, researchers can investigate the direct consequences of FBXL5 absence in various biological models. researchgate.net
For instance, CRISPR/Cas9 has been used to generate FBXL5 knockout colorectal cancer cell lines (DLD-1 and SW480) and murine intestinal organoids. researchgate.netnottingham.ac.uknottingham.ac.uk Studies on these models revealed that the loss of FBXL5 significantly impairs wound healing and colony formation efficiency. researchgate.netnottingham.ac.uk Furthermore, FBXL5 knockout was shown to dysregulate several key cellular processes, including iron homeostasis, autophagy, epithelial-to-mesenchymal transition, and the response to hypoxia and drugs. researchgate.netnottingham.ac.uknottingham.ac.uk These findings highlight the potential of FBXL5 as a key factor in colorectal cancer progression and metastasis. nottingham.ac.uknottingham.ac.uk
| Biological Model | Observed Phenotype/Finding | Reference |
|---|---|---|
| DLD-1 and SW480 Colorectal Cancer Cells | Reduced wound healing and colony formation efficiency. | nottingham.ac.uk |
| Murine Intestinal Organoids | Demonstrated differential growth patterns and morphology compared to controls. | nottingham.ac.uk |
| Colorectal Cancer Cells | Dysregulation of iron homeostasis, autophagy, and hypoxic cell activity. | researchgate.netnottingham.ac.uk |
Analyzing the expression patterns of the FBXL5 gene provides insights into its potential sites of action and regulatory mechanisms. Quantitative PCR (qPCR) has been employed to measure FBXL5 mRNA levels across various human and murine tissues. nih.gov These studies have shown that FBXL5 is ubiquitously expressed, which is consistent with its role as a fundamental cellular iron sensor. nih.gov Notably high levels of expression have been detected in the brain (particularly the cerebellum), eye, and testis. nih.gov This quantitative data is crucial for correlating FBXL5 levels with specific physiological or pathological states.
RNA interference (RNAi) using small interfering RNA (siRNA) offers a powerful method for transiently silencing gene expression to study loss-of-function effects. nih.govibiology.org This technique has been applied in FBXL5 research to probe its regulatory interactions. For example, depleting endogenous HERC2, an E3 ubiquitin ligase, via RNA interference led to the stabilization and increased abundance of the FBXL5 protein. nih.gov Conversely, when FBXL5 itself was knocked down using si-FBXL5 in neuroblastoma cells, the protein levels of its primary substrate, Iron Regulatory Protein 2 (IRP2), increased. researchgate.net Similarly, knocking down FBXL5 in cancer cell lines resulted in elevated levels of Snail1, another protein target, confirming FBXL5's role in its degradation. researchgate.net These knockdown studies are instrumental in confirming the regulatory relationships between FBXL5 and its interacting partners. nih.govresearchgate.netresearchgate.net
Biochemical and Biophysical Approaches
Investigating the direct molecular interactions and enzymatic activity of FBXL5 requires precise biochemical and biophysical methods.
Identifying the proteins that physically associate with FBXL5 is key to understanding its function within the cell. Co-immunoprecipitation (Co-IP) coupled with mass spectrometry is a cornerstone technique for mapping these protein-protein interactions. nih.gov Through this approach, FBXL5 was shown to be a component of the SCF (SKP1-cullin-F-box) E3 ubiquitin ligase complex. wikipedia.orggenecards.org
A proteomics-based screening using affinity purification and mass spectrometry identified all three components of the Cytosolic Iron-Sulfur Cluster Assembly (CIA) targeting complex (MMS19, CIAO1, and FAM96B) as significant binding partners of FBXL5. nih.gov This interaction was subsequently validated using Co-IP experiments. nih.gov Similarly, Co-IP was used to confirm the direct interaction between FBXL5 and its substrate IRP2, and to show that this binding is dependent on specific cysteine residues required for coordinating a [2Fe-2S] iron-sulfur cluster within FBXL5. nih.gov Another study utilized Co-IP to identify the HECT-type ubiquitin ligase HERC2 as an FBXL5-associated protein involved in its basal turnover. nih.gov
| Interacting Protein/Complex | Methodology | Functional Relevance | Reference |
|---|---|---|---|
| IRP2 (IREB2) | Co-immunoprecipitation, GST Pull-down | Primary substrate for ubiquitination and degradation. | nih.govabcam.com |
| CIA Targeting Complex (MMS19, CIAO1, FAM96B) | Affinity Purification-Mass Spectrometry, Co-immunoprecipitation | Regulates FBXL5 activity and links iron homeostasis to Fe-S cluster assembly. | nih.gov |
| SKP1 | Inference from complex function | Core component of the SCFFBXL5 E3 ligase complex. | wikipedia.org |
| HERC2 | Immunoprecipitation-Mass Spectrometry | Mediates ubiquitin-dependent degradation and basal turnover of FBXL5. | nih.gov |
| SNAI1 (Snail1) | Inference from degradation studies | Substrate for ubiquitination and degradation. | researchgate.netabcam.com |
| NABP2 | Inference from degradation studies | Substrate for ubiquitination and degradation. | abcam.com |
In vitro ubiquitination assays are essential for directly demonstrating the enzymatic function of the SCFFBXL5 E3 ligase complex. These cell-free systems reconstitute the ubiquitination cascade by combining purified components: ubiquitin, E1 activating enzyme, E2 conjugating enzyme, and the specific E3 ligase complex (SCFFBXL5) with its substrate.
Research has established that FBXL5 is the substrate-recognition component of an SCF E3 ligase complex that promotes the polyubiquitination of target proteins, marking them for degradation by the proteasome. abcam.comnih.gov The primary and most studied substrate is IRP2, and the degradation of IRP2 mediated by FBXL5 is a central event in iron homeostasis. wikipedia.orgabcam.comresearchgate.net By reconstituting this process in vitro, researchers can confirm that FBXL5 directly mediates the ubiquitination of IRP2 and can study how this activity is modulated by iron and oxygen. nih.govabcam.comresearchgate.net Similar assays can be applied to other identified substrates, such as SNAI1 and NABP2, to confirm that they are direct targets of the SCFFBXL5 E3 ligase. abcam.com
Compound and Gene Name Reference
| Name | Type |
| F-box and Leucine-rich Repeat Protein 5 (FBXL5) | Protein/Gene |
| Iron Regulatory Protein 2 (IRP2 / IREB2) | Protein/Gene |
| Snail1 (SNAI1) | Protein/Gene |
| HECT and RLD domain containing E3 ubiquitin protein ligase 2 (HERC2) | Protein/Gene |
| S-phase kinase-associated protein 1 (SKP1) | Protein/Gene |
| Cullin 1 (CUL1) | Protein/Gene |
| MMS19 | Protein/Gene |
| CIAO1 | Protein/Gene |
| FAM96B | Protein/Gene |
| NABP2 | Protein/Gene |
| Ubiquitin | Protein |
Structural Determination Techniques (X-ray Crystallography, Cryo-EM)
The three-dimensional structures of F-box protein FBL5 (FBXL5) and its complexes have been elucidated using high-resolution imaging techniques, primarily X-ray crystallography and cryo-electron microscopy (Cryo-EM). These methods have been instrumental in understanding the molecular basis of its function as an iron and oxygen sensor.
X-ray Crystallography: This technique has been pivotal in determining the atomic structure of the N-terminal hemerythrin (Hr) domain of FBXL5. The crystal structure revealed that this domain contains a di-iron center, which is fundamental to its iron-sensing capabilities. Under iron-replete conditions, the Hr domain adopts a compact, stable fold. However, when iron is scarce, the domain is believed to undergo significant conformational changes, leading to the destabilization and subsequent degradation of the FBXL5 protein. This structural switch is a key mechanism by which FBXL5 responds to cellular iron levels.
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has been employed to solve the structure of FBXL5 in a larger assembly, specifically the IRP2-FBXL5-SKP1 complex. This analysis provided a breakthrough in understanding how FBXL5 recognizes its primary substrate, Iron Regulatory Protein 2 (IRP2). The cryo-EM structure revealed the presence of a redox-active [2Fe-2S] iron-sulfur cluster located in the C-terminal substrate-binding domain of FBXL5. oup.comnih.govnih.gov This cluster is crucial for organizing a loop structure on FBXL5 that directly engages with IRP2. oup.comresearchgate.net The binding is dependent on the oxidized state of the [2Fe-2S] cluster, which explains how FBXL5 also functions as an oxygen sensor, linking IRP2 degradation to both iron and oxygen availability. oup.comnih.govresearchgate.net
| Technique | Protein/Complex | Key Finding | PDB ID |
|---|---|---|---|
| X-ray Crystallography | FBXL5 Hemerythrin Domain | Revealed a di-iron center responsible for iron sensing. | 3U9J, 3U9M |
| Cryo-EM | IRP2-FBXL5-SKP1 Complex | Identified a [2Fe-2S] cluster in the C-terminal domain essential for oxygen-dependent IRP2 binding. | 6VCD |
Cell Biology Techniques
Subcellular Localization Studies
Determining the precise location of FBXL5 within the cell is crucial to understanding its function. Techniques such as subcellular fractionation and confocal immunofluorescence have been used to map its distribution. These studies have surprisingly revealed that endogenous FBXL5 exhibits a strong nuclear localization in cell lines such as MCF7 and RWP-1. oup.com It is found predominantly in the nucleoplasm and is not associated with chromatin. oup.com Ectopically expressed FBXL5 has been observed in both the nucleus and the cytosol. oup.com This nuclear presence is significant as it positions FBXL5 to interact with nuclear proteins, such as the transcription factor Snail1, a key regulator of the epithelial-to-mesenchymal transition. oup.commdpi.com
Functional Assays for Cellular Processes Regulated by FBXL5
A variety of functional assays have been developed and utilized to probe the cellular roles of FBXL5, particularly in iron homeostasis and cancer biology. These assays are designed to study protein-protein interactions, protein stability, and the physiological consequences of FBXL5 activity.
Co-immunoprecipitation (Co-IP): This assay is widely used to confirm interactions between FBXL5 and its binding partners. For instance, Co-IP has been used to demonstrate the physical association between FBXL5 and its substrate IRP2, as well as with other regulatory proteins like HERC2, another ubiquitin ligase that targets FBXL5 for degradation. nih.gov
Protein Stability and Degradation Assays: To study the regulation of FBXL5 and its substrates, researchers use protein synthesis inhibitors like cycloheximide (B1669411) in tandem with proteasome inhibitors such as MG132. These experiments have shown that FBXL5 is a short-lived protein that is rapidly degraded by the proteasome. nih.gov They are also used to show that FBXL5 promotes the proteasomal degradation of its targets, like IRP2 and Snail1.
In Vitro Ubiquitination Assays: These cell-free assays reconstitute the ubiquitination machinery to demonstrate directly that the SCF-FBXL5 complex can polyubiquitinate specific substrates, confirming its E3 ubiquitin ligase activity.
Colony Formation Assays: In the context of hematopoiesis, serial replating assays of hematopoietic stem cells (HSCs) have been used. These have shown that conditional deletion of Fbxl5 impairs the self-renewal capacity of HSCs due to cellular iron overload, demonstrating the critical role of FBXL5 in stem cell maintenance. nih.gov
Stress-Induced Hematopoiesis Models: To assess the function of FBXL5 in vivo under stress, mice with a conditional deletion of Fbxl5 in the hematopoietic system are treated with agents like 5-fluorouracil. The reduced survival of these mice reveals that FBXL5 is essential for effective stress-induced hematopoiesis. nih.gov
Proteomics and Metabolomics for Substrate and Pathway Identification
Mass Spectrometry-Based PTM Analysis
Post-translational modifications (PTMs) are critical for regulating protein function, and mass spectrometry (MS) is the primary tool for their identification and analysis. nih.govnih.gov In FBXL5 research, MS has been instrumental in several key discoveries.
Native protein mass spectrometry was used to validate the identity of the [2Fe-2S] cluster within FBXL5. By measuring the mass difference between the apo-protein and the cofactor-bound form, researchers confirmed the presence of the cluster, which has a molecular weight of approximately 176 Da. nih.gov
Furthermore, FBXL5 itself is regulated by PTMs, undergoing polyubiquitination upon iron and oxygen depletion, which targets it for proteasomal degradation. genecards.org The identification of specific ubiquitination sites relies heavily on MS-based peptide analysis. MS is also essential for mapping the PTMs that FBXL5 applies to its substrates. For example, FBXL5-mediated ubiquitination of Snail1 on specific lysine (B10760008) residues (K85, K146, and K234) was identified, a finding that helps explain how FBXL5 not only promotes Snail1 degradation but also impairs its ability to bind DNA. mdpi.com
A specialized proteomics approach known as DiPIUS (differential proteomics-based identification of ubiquitylation substrates) has been applied to FBXL5. researchgate.netacs.org This method involves immunoaffinity purification of FBXL5 and its associated proteins, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to comprehensively identify interacting partners and potential substrates, such as IRP1 and IRP2. nih.govresearchgate.net
Transcriptomic Analysis of FBXL5-Regulated Genes
Transcriptomic analysis, typically using microarray or RNA-sequencing (RNA-seq), allows for a global view of how FBXL5 activity influences gene expression. Studies comparing wild-type mice with those having a conditional deletion of Fbxl5 have provided significant insights into the downstream pathways regulated by this protein.
In Fbxl5-deficient hematopoietic stem cells, transcriptomic analysis revealed the abnormal activation of genes involved in oxidative stress responses and the cell cycle, consistent with the cellular iron overload observed in these cells. nih.gov Similarly, in liver-specific Fbxl5-knockout mice that develop hepatocellular carcinoma (HCC), RNA-seq analysis of tumor and non-tumor tissues identified the upregulation of several genes associated with oxidative stress, including Nqo1, Hmox1, Mt2, and Slc7a11. rupress.org These genes are known targets of the transcription factor NRF2, suggesting that iron-mediated oxidative stress in the absence of FBXL5 leads to NRF2 activation. rupress.org
Gene Set Enrichment Analysis (GSEA) of transcriptomic data from human HCC has further correlated low FBXL5 expression with the upregulation of gene sets characteristic of proliferative HCC and poor prognosis. rupress.org These transcriptomic approaches have been crucial in linking the molecular function of FBXL5 in iron homeostasis to broader cellular processes like stress response, cell proliferation, and cancer progression. nih.govrupress.org
| Gene | Regulation in FBXL5-deficient models | Associated Pathway/Process | Reference |
|---|---|---|---|
| Nqo1 | Up-regulated | Oxidative Stress Response (NRF2 target) | rupress.org |
| Hmox1 | Up-regulated | Oxidative Stress Response (NRF2 target) | rupress.org |
| Mt2 | Up-regulated | Oxidative Stress Response | rupress.org |
| Slc7a11 | Up-regulated | Oxidative Stress Response (Glutathione synthesis) | rupress.org |
| Proliferative HCC gene set | Up-regulated | Cancer Progression / Cell Proliferation | rupress.org |
Model Organism Systems in FBXL5 Research (e.g., C. elegans and mouse models)
Model organisms are indispensable tools for elucidating the complex biological functions of proteins like F-box and leucine-rich repeat protein 5 (FBXL5). The genetic tractability and well-characterized biology of organisms such as the nematode Caenorhabditis elegans and the mouse, Mus musculus, have provided profound insights into the physiological roles of FBXL5, spanning from metabolic regulation to cellular iron homeostasis and development.
C. elegans Models in FBXL5 Research
Studies utilizing C. elegans have been instrumental in uncovering a role for the FBXL5 ortholog, FBXL-5, in the regulation of vitellogenesis and lipid homeostasis. nih.govfrontiersin.org Research has demonstrated that FBXL-5 functions as a negative regulator of vitellogenin lipoproteins, which are crucial for transferring intestinal lipids to the germline. nih.govfrontiersin.org This regulatory action is primarily executed within the intestine, where FBXL-5 negatively controls the expression of vitellogenin genes. nih.govfrontiersin.org Overexpression of FBXL-5 in the intestine has been shown to inhibit vitellogenesis, reduce lipid accumulation, and even shorten lifespan. nih.govresearchgate.net
Genetic epistasis analyses in C. elegans have further delineated the molecular pathways in which FBXL-5 participates. It is suggested that FBXL-5 functions in concert with cul-6 (a cullin gene) and skr-3 (a Skp1-related gene) to regulate vitellogenesis. nih.govfrontiersin.org Moreover, FBXL-5 acts genetically upstream of rict-1, the gene encoding the core mTORC2 protein Rictor, to control this process. nih.govresearchgate.net This places the SCF (Skp1-Cul1-F-box) ubiquitin-ligase complex, of which FBXL-5 is a part, as a key player in governing intestinal lipid homeostasis through its engagement with mTORC2 signaling. nih.govnih.gov
Mutations in fbxl-5 have been observed to partially suppress the vitellogenesis defects found in heterochronic mutants such as lin-4 and lin-29. nih.govfrontiersin.org In these mutants, fbxl-5 is ectopically expressed during the adult stage, contributing to the observed phenotypes. nih.govresearchgate.net
**Table 1: Key Findings of FBXL5 Research in *C. elegans***
| Area of Investigation | Key Findings | Interacting Genes/Pathways | References |
|---|---|---|---|
| Vitellogenesis & Lipid Homeostasis | FBXL-5 negatively regulates vitellogenin gene expression and lipid transfer to the germline. | mTORC2 signaling pathway | nih.govfrontiersin.orgnih.gov |
| Genetic Interactions | Functions with cul-6 and skr-3 to regulate vitellogenesis. Acts upstream of rict-1. | SCF ubiquitin-ligase complex | nih.govfrontiersin.orgresearchgate.net |
| Phenotypic Suppression | Mutations in fbxl-5 can partially suppress vitellogenesis defects in lin-4 and lin-29 mutants. | Heterochronic pathway | nih.govfrontiersin.orgresearchgate.net |
***Mouse Models* in FBXL5 Research**
Mouse models have been pivotal in establishing the essential role of FBXL5 in mammalian iron homeostasis. Systemic knockout of the Fbxl5 gene in mice results in embryonic lethality around day 8.5. nih.govrupress.org This is due to the inability of the cells to sense intracellular iron levels, leading to sustained accumulation of iron regulatory proteins (IRPs), unregulated iron uptake, iron overload, and subsequent oxidative stress. nih.govnih.gov
To bypass this embryonic lethality and investigate the tissue-specific functions of FBXL5, conditional knockout mouse models have been generated. Mice lacking FBXL5 specifically in nestin-expressing neural stem progenitor cells (NSPCs) exhibit unregulated proliferation of these cells and consequent defects in neurogenesis within the embryonic brain. nih.gov These changes are associated with oxidative stress and the activation of the PI3K-Akt-mTOR signaling pathway. nih.gov
In the hematopoietic system, conditional deletion of Fbxl5 in hematopoietic stem cells (HSCs) leads to cellular iron overload and a reduction in the number of these cells. nih.gov Bone marrow transplantation studies have revealed that FBXL5-deficient HSCs are unable to reconstitute the hematopoietic system in irradiated recipients due to stem cell exhaustion. nih.gov This is accompanied by the abnormal activation of oxidative stress responses and the cell cycle. nih.gov Importantly, the suppression of iron regulatory protein 2 (IRP2) accumulation in these FBXL5-deficient HSCs was shown to restore their function. nih.gov
Furthermore, FBXL5-deficient mouse models have shed light on its role in carcinogenesis. Mice with a liver-specific knockout of Fbxl5 develop hepatocellular carcinoma, establishing FBXL5 as a tumor suppressor in the liver. rupress.org The underlying mechanism involves hepatocellular iron overload, which triggers oxidative stress, tissue damage, inflammation, and compensatory hepatocyte proliferation, thereby promoting liver carcinogenesis. rupress.org
Table 2: Phenotypes Observed in FBXL5 Knockout Mouse Models
| Mouse Model | Primary Phenotype | Associated Molecular Changes | References |
|---|---|---|---|
| Systemic Knockout | Embryonic lethality (E8.5) | Iron overload, oxidative stress, IRP accumulation | nih.govrupress.org |
| Conditional Knockout (Neural Stem Progenitor Cells) | Increased NSPC proliferation, defective neurogenesis | Oxidative stress, activation of PI3K-Akt-mTOR signaling | nih.gov |
| Conditional Knockout (Hematopoietic Stem Cells) | HSC exhaustion, impaired repopulation capacity | Cellular iron overload, oxidative stress, cell cycle activation | nih.gov |
| Conditional Knockout (Liver) | Promotion of liver carcinogenesis | Hepatic iron overload, oxidative stress, inflammation, compensatory proliferation | rupress.org |
Biological Implications and Broader Contexts of Fbxl5 Dysregulation
Implications in Cellular Adaptive Responses (e.g., to iron and oxygen fluctuations)
FBXL5 functions as a key cellular sensor for both iron and oxygen, enabling cells to adapt to fluctuations in the levels of these essential elements. wikipedia.org This sensing capability is mediated through distinct molecular mechanisms. The stability of the FBXL5 protein itself is regulated by intracellular iron levels. nih.govrupress.org Under iron-replete conditions, iron binds to a hemerythrin (Hr) domain at the N-terminus of FBXL5, which stabilizes the protein. nih.govnih.gov Conversely, when iron is scarce, this domain undergoes conformational changes that destabilize FBXL5, leading to its own ubiquitination and degradation. nih.govuniprot.org
The primary target for FBXL5-mediated ubiquitination is the Iron Regulatory Protein 2 (IRP2), a key post-transcriptional regulator of genes involved in iron uptake, storage, and utilization. thno.orgnih.gov In the presence of sufficient iron, the stabilized FBXL5 promotes the ubiquitination and subsequent proteasomal degradation of IRP2. uniprot.orgresearchgate.net This action prevents IRP2 from binding to iron-responsive elements (IREs) on messenger RNAs (mRNAs) of iron-related proteins, thereby adjusting the cell's iron metabolism to the iron-replete state.
Furthermore, FBXL5's function is intricately linked to oxygen availability. wikipedia.org The C-terminal domain of FBXL5 contains an oxygen-responsive [2Fe-2S] iron-sulfur cluster. nih.govnih.gov The ability of FBXL5 to bind and ubiquitinate IRP2 is dependent on this cluster being in an oxidized state, which is maintained by ambient oxygen. wikipedia.orgnih.govwashington.edu Under hypoxic (low oxygen) conditions, the [2Fe-2S] cluster is reduced, impairing FBXL5's ability to target IRP2 for degradation. mdpi.com This leads to the stabilization of IRP2, even in the presence of iron, allowing the cell to adapt its iron metabolism to a low-oxygen environment. washington.edumdpi.com Therefore, through this dual-sensing mechanism, the FBXL5-IRP2 axis allows cells to mount a coordinated adaptive response to changes in both iron and oxygen availability. nih.govnih.gov
Table 1: FBXL5 Sensing and Response Mechanism
| Condition | FBXL5 Status | IRP2 Status | Cellular Response |
|---|---|---|---|
| High Iron | Stabilized | Ubiquitinated and Degraded | Decreased iron uptake, Increased iron storage |
| Low Iron | Destabilized and Degraded | Stabilized and Active | Increased iron uptake, Decreased iron storage |
| High Oxygen | [2Fe-2S] cluster is oxidized, FBXL5 is active | Targeted for degradation (if iron is present) | Normal regulation of iron metabolism |
| Low Oxygen (Hypoxia) | [2Fe-2S] cluster is reduced, FBXL5 is inactive | Stabilized | Adaptation of iron metabolism to hypoxia |
Roles in Cellular Growth and Proliferation Control
Dysregulation of FBXL5 has significant implications for the control of cellular growth and proliferation. Its role is context-dependent, exhibiting both tumor-suppressive and oncogenic functions in different cellular environments. The disruption of iron homeostasis caused by FBXL5 deficiency can lead to cellular iron overload, which in turn promotes oxidative stress and compensatory cell proliferation. nih.govnih.gov
In the liver, FBXL5 acts as a tumor suppressor. nih.govnih.gov Ablation of FBXL5 in hepatocytes leads to iron overload, chronic oxidative stress, tissue damage, and inflammation, which collectively promote compensatory hepatocyte proliferation and accelerate the development of hepatocellular carcinoma (HCC). rupress.orgnih.gov Studies have shown that low expression of FBXL5 is associated with a poor prognosis in HCC patients. nih.govfrontiersin.org
Similarly, FBXL5 is essential for the maintenance and self-renewal of hematopoietic stem cells (HSCs). nih.govnih.gov Conditional deletion of Fbxl5 in mouse HSCs results in cellular iron overload, increased oxidative stress, and abnormal activation of the cell cycle, ultimately leading to the exhaustion and depletion of the HSC pool. nih.govkyushu-u.ac.jpelsevierpure.com
In the context of neurogenesis, FBXL5 deficiency in neural stem progenitor cells (NSPCs) in the embryonic brain leads to their unregulated proliferation and defects in neuronal development. nih.gov This is associated with oxidative stress and the activation of the PI3K-Akt-mTOR signaling pathway. nih.gov
Conversely, in some cancers, FBXL5 is overexpressed and may act as an oncogene. frontiersin.org High expression of FBXL5 has been linked to poor prognosis in several malignancies, including esophageal squamous cell carcinoma and lung squamous cell carcinoma. frontiersin.orge-century.us In these contexts, FBXL5 can influence cell cycle progression and inhibit apoptosis. For instance, knockdown of FBXL5 in certain cancer cell lines has been shown to inhibit the expression of key cell cycle regulators like Cdc20, Cyclin A, and Cyclin B. e-century.us
Table 2: Effects of FBXL5 Dysregulation on Cell Proliferation
| Cell/Tissue Type | FBXL5 Status | Effect on Proliferation | Associated Mechanism |
|---|---|---|---|
| Hepatocytes | Deficiency/Low Expression | Increased Proliferation, Tumor Promotion | Iron overload, oxidative stress, inflammation nih.govnih.gov |
| Hematopoietic Stem Cells | Deficiency | Increased exit from quiescence, Stem cell exhaustion | Iron overload, oxidative stress, abnormal cell cycle activation nih.govnih.gov |
| Neural Stem Progenitor Cells | Deficiency | Unregulated Proliferation | Oxidative stress, PI3K-Akt-mTOR activation nih.gov |
| Esophageal & Lung Cancer Cells | High Expression | Increased Proliferation | Upregulation of cell cycle regulators e-century.us |
Contribution to Cellular Homeostasis and Stress Response
The primary contribution of FBXL5 to cellular homeostasis is its master regulation of iron metabolism via the degradation of IRP2. nih.govthno.org By ensuring that intracellular iron levels are maintained within a narrow, optimal range, FBXL5 prevents both iron deficiency and iron overload. Disruption of this balance leads to significant cellular stress, primarily in the form of oxidative stress. nih.govkyushu-u.ac.jp
Iron is a potent catalyst of the Fenton reaction, which generates highly reactive hydroxyl radicals from hydrogen peroxide. rupress.org When FBXL5 is deficient, the resulting accumulation of IRP2 leads to excessive cellular iron uptake and a decrease in iron storage, expanding the labile iron pool. nih.govnih.gov This excess iron fuels the production of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA. rupress.orgnih.gov
Evidence from mouse models with FBXL5 deficiency demonstrates the critical role of this protein in mitigating oxidative stress. Systemic knockout of Fbxl5 is embryonically lethal due to overwhelming oxidative stress. nih.govkyushu-u.ac.jp Liver-specific deletion results in oxidative stress that triggers tissue damage and inflammation. nih.gov In hematopoietic stem cells, FBXL5 deficiency leads to increased ROS levels, impairing their function. nih.gov Studies in dopaminergic-like neuroblastoma cells have also shown that oxidative stress induced by hydrogen peroxide upregulates FBXL5, which in turn mediates the degradation of IRP2, suggesting a protective feedback loop. nih.gov
The cellular response to the oxidative stress caused by FBXL5 ablation includes the upregulation of genes involved in the NRF2-mediated oxidative stress response pathway, such as Nqo1 and Hmox1. nih.gov This indicates that cells attempt to counteract the damaging effects of iron-induced ROS, highlighting the central role of FBXL5 in maintaining redox homeostasis. nih.gov
Current Gaps in Knowledge and Future Research Directions
Identification of Novel Substrates and Interaction Partners
While F-box and Leucine Rich Repeat Protein 5 (FBXL5) is well-established as the substrate recognition component of the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex that targets Iron Regulatory Protein 2 (IRP2) for degradation, its repertoire of substrates extends beyond this critical interaction. Research has identified other proteins targeted by FBXL5 for proteasomal degradation, including p150Glued (DCTN1), cortactin, Snail1 (SNAI1), CITED2, and the single-stranded DNA binding protein NABP2. This expanded list of substrates suggests that FBXL5's functional roles are more diverse than initially understood, implicating it in processes ranging from cell motility to the DNA damage response.
A significant gap in current knowledge is the lack of a comprehensive inventory of all FBXL5 substrates. The full extent of its cellular influence remains unknown. Future research must prioritize the unbiased, proteome-wide identification of novel substrates under various cellular conditions. Techniques such as affinity purification-mass spectrometry (AP-MS) could uncover new binding partners and substrates, providing deeper insight into the cellular pathways governed by FBXL5.
Furthermore, known interaction partners highlight the complexity of FBXL5's function. The large HECT-type ubiquitin ligase HERC2 has been identified as an FBXL5-associated protein that regulates its basal turnover. Additionally, FBXL5 interacts with the Cytosolic Iron-Sulfur Cluster Assembly (CIA) targeting complex, comprising MMS19, CIAO1, and FAM96B, which promotes FBXL5's ability to degrade IRP2. A crucial future direction is to elucidate the functional consequences of these interactions and to identify other proteins that modulate FBXL5 activity and stability.
Table 1: Known Substrates and Interaction Partners of FBXL5
| Molecule Type | Name | Role in Interaction | Primary Associated Pathway |
|---|---|---|---|
| Substrate | Iron Regulatory Protein 2 (IRP2) | Targeted for degradation | Iron Homeostasis |
| Substrate | p150Glued (DCTN1) | Targeted for degradation | Dynactin (B1176013) Complex Regulation |
| Substrate | Snail1 (SNAI1) | Targeted for degradation | Epithelial-to-Mesenchymal Transition |
| Substrate | CITED2 | Targeted for degradation | HIF-1alpha Activation |
| Substrate | NABP2 | Targeted for degradation | DNA Damage Response |
| Interaction Partner | HERC2 | E3 ligase regulating FBXL5 stability | Basal Protein Turnover |
| Interaction Partner | CIA Targeting Complex (MMS19, CIAO1, FAM96B) | Promotes FBXL5 activity towards IRP2 | Iron-Sulfur Cluster Assembly/Sensing |
| Complex Component | SKP1, CUL1, RBX1 | Core components of the SCF E3 ligase | Ubiquitination |
Comprehensive Elucidation of FBXL5 Regulation by Other Cellular Pathways
The regulation of FBXL5 stability and activity is intricate, acting as a sensor for both iron and oxygen levels. This sensing capability is mediated by two distinct iron-containing domains: an N-terminal hemerythrin (Hr) domain that binds a di-iron center and a C-terminal domain that harbors a redox-sensitive [2Fe-2S] iron-sulfur cluster. Under iron- and oxygen-replete conditions, these domains stabilize FBXL5, allowing it to target substrates like IRP2. Conversely, in iron-deficient or hypoxic conditions, FBXL5 itself is destabilized and targeted for degradation.
However, the mechanisms governing FBXL5's own degradation are not fully understood. While HERC2 mediates its basal turnover, the specific E3 ligase responsible for its iron-dependent degradation remains unknown, representing a critical knowledge gap. Identifying this unknown ligase is a key objective for future research to fully map the iron-sensing pathway.
Moreover, emerging evidence connects FBXL5 to a broader network of cellular signaling. The regulation of FBXL5 by HERC2 suggests a link to the DNA damage response. In FBXL5-deficient liver and hematopoietic stem cells, the NRF2-mediated oxidative stress response pathway is abnormally activated, indicating that FBXL5 is a crucial regulator of redox homeostasis. The degradation of CITED2 by FBXL5 also directly influences the HIF-1alpha pathway. A major challenge for future studies is to unravel the crosstalk between these pathways. How signals from DNA damage, oxidative stress, and iron metabolism are integrated to control FBXL5 function is a complex question that requires further investigation.
Detailed Structural and Mechanistic Understanding of Substrate Recognition by the F-box and LRR Domains
The structural basis for FBXL5's interaction with its primary substrate, IRP2, has been partially elucidated through cryo-electron microscopy. This work revealed that substrate recognition is unconventional compared to other F-box proteins. Instead of using the concave surface of its Leucine-Rich Repeat (LRR) domain, FBXL5 captures IRP2 through its C-terminal end. This interaction is critically dependent on a C-terminal loop whose structure is organized by the [2Fe-2S] cluster. IRP2 binding only occurs when this cluster is in the oxidized state, providing a mechanism for oxygen-sensitive degradation.
Despite this progress, a detailed mechanistic understanding of how FBXL5 recognizes its other, functionally diverse substrates is a significant gap. It is unknown whether substrates like Snail1, NABP2, or cortactin bind to the same C-terminal interface as IRP2 or if they utilize different surfaces on the LRR domain. The specific degradation motifs, or "degrons," within these substrates that are recognized by FBXL5 have not been identified.
Future research should focus on solving the structures of FBXL5 in complex with its other substrates. This will be essential to understand the principles of substrate specificity and to determine if FBXL5 possesses multiple, distinct substrate-binding sites. Identifying the specific degrons, and whether they require post-translational modifications like phosphorylation for recognition, will provide a more complete picture of how FBXL5 selects its targets for ubiquitination.
Exploration of FBXL5 Isoform Specificity and Function
The human FBXL5 gene is known to produce at least two distinct transcript variants through alternative splicing. These variants, or isoforms, likely translate into proteins with potentially different functions, localizations, or regulatory properties. However, the scientific literature currently lacks any detailed characterization of these specific FBXL5 isoforms. This represents a substantial gap in our understanding of FBXL5 biology.
Key unanswered questions that must be addressed in future studies include:
What are the relative expression levels of each isoform in different tissues and cell types?
Do the isoforms exhibit different subcellular localizations?
Do they have distinct or overlapping sets of substrates and interaction partners?
Are the isoforms regulated differently by iron, oxygen, or other cellular signals?
Answering these questions will require the development of isoform-specific tools, such as antibodies and gene-editing constructs. Characterizing the unique functions of each FBXL5 isoform will be crucial for a complete understanding of its role in both normal physiology and in diseases associated with its dysregulation.
Systems-Level Analysis of FBXL5 Network Integration
The current understanding of FBXL5 is largely centered on its linear role within the iron homeostasis pathway—the FBXL5-IRP2 axis. While connections to other pathways like the oxidative stress and DNA damage responses have been established, a holistic, systems-level view of FBXL5's integration into the broader cellular network is missing. The complexity of its known interactions suggests that FBXL5 functions as a critical node, integrating metabolic state with processes like cell proliferation, stress response, and cancer progression.
A major future direction is to apply systems biology approaches to map and analyze the complete FBXL5 interaction network. This involves integrating large-scale 'omics' datasets (e.g., proteomics, transcriptomics, metabolomics) from cells with perturbed FBXL5 expression or activity. By constructing and analyzing network models, researchers can identify key functional modules, predict novel interactions, and understand how disruptions in the FBXL5 network contribute to disease states like hepatocellular carcinoma. Such a systems-level analysis will be indispensable for moving beyond the study of individual components and toward a comprehensive understanding of how FBXL5 contributes to maintaining cellular equilibrium.
Q & A
Q. What structural features define FBL5, and how do they influence its role in ubiquitination pathways?
FBL5 contains an N-terminal F-box domain (40 amino acids) critical for binding Skp1 in SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complexes, enabling substrate recognition and proteasomal degradation . Its C-terminal leucine-rich repeats (LRRs) facilitate substrate interactions, as shown in zebrafish heart development studies where LRRs mediated binding to Foxp4 . Structural analysis via SMART/Pfam tools is recommended to map conserved domains and predict interaction interfaces .
Q. What experimental approaches are optimal for identifying FBL5 substrates in cellular contexts?
- Yeast two-hybrid screening : Identified Foxp4 as an FBL5 interactor in zebrafish, validated via co-immunoprecipitation (Co-IP) .
- Ubiquitination assays : Combine immunoprecipitation with ubiquitin-specific antibodies to detect polyubiquitinated substrates .
- Mass spectrometry (MS)-based proteomics : Use SILAC or TMT labeling for quantitative substrate profiling in FBL5-overexpressing vs. knockout models .
Q. How does FBL5’s expression pattern correlate with its functional roles in development or disease?
FBL5 exhibits tissue-specific expression, such as cardiac progenitor cells in zebrafish embryos, suggesting roles in heart development . In colorectal cancer, FBL5 upregulation attenuates AM404-induced anticancer activity, implying context-dependent roles in tumor suppression or progression . RNA-seq or spatial transcriptomics can map expression dynamics across tissues .
Advanced Research Questions
Q. How can researchers resolve contradictions in FBL5’s substrate specificity across models (e.g., cancer vs. developmental systems)?
Discrepancies may arise from tissue-specific post-translational modifications (e.g., phosphorylation) or competing E3 ligases. Strategies include:
- Cross-species validation : Test conserved substrates (e.g., Foxp4 orthologs) in mammalian cancer models .
- Phosphoproteomics : Identify phosphorylation-dependent binding motifs using motif-X or NetPhos .
- CRISPR-Cas9 screens : Knock out candidate substrates in FBL5-deficient cells to assess functional dependency .
Q. What challenges arise in studying FBL5’s non-proteolytic roles, such as epigenetic regulation in spermatogenesis?
FBL5 may regulate protein stability indirectly via non-canonical ubiquitination (e.g., K63-linked chains) or scaffold functions. Experimental considerations:
Q. How does evolutionary conservation of FBL5 inform its functional divergence in fungi versus vertebrates?
Fungal FBL5 homologs (e.g., Macrophomina phaseolina) lack LRRs but retain F-box domains, suggesting lineage-specific substrate adaptation . Methods:
Q. What methodologies address FBL5’s redundancy with other F-box proteins (e.g., FBXL4) in substrate recognition?
Redundancy complicates phenotype interpretation. Solutions include:
- Double/triple knockout models : Use combinatorial CRISPR to disrupt paralogs .
- Biochemical competition assays : Titrate FBL5 against other F-box proteins in in vitro ubiquitination systems .
- AlphaFold2 modeling : Predict structural overlaps in substrate-binding regions .
Methodological Guidelines
- Co-IP/Western blotting : Validate interactions under physiological conditions (e.g., hypoxia, iron depletion) to mimic FBL5’s regulation by cellular stressors .
- Gene ontology (GO) enrichment : Analyze FBL5-associated substrates for overrepresented pathways (e.g., cell cycle, stress response) using DAVID or STRING .
- In vivo models : Use zebrafish morphants or conditional knockout mice to study developmental roles while avoiding embryonic lethality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
